molecular formula C11H14BrNO6S B5997193 3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid

3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid

Cat. No.: B5997193
M. Wt: 368.20 g/mol
InChI Key: DTNOKKVLPJNEHY-UHFFFAOYSA-N
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Description

3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid is a chemical compound with the molecular formula C11H14BrNO6S It is characterized by the presence of a bromine atom attached to a benzoic acid core, along with a sulfamoyl group substituted with two hydroxyethyl groups

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO6S/c12-9-2-1-8(11(16)17)7-10(9)20(18,19)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNOKKVLPJNEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N(CCO)CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid typically involves the following steps:

    Sulfamoylation: The sulfamoyl group is introduced by reacting the brominated benzoic acid with a sulfamoyl chloride derivative in the presence of a base such as triethylamine.

    Hydroxyethylation: The final step involves the reaction of the sulfamoylated intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyethyl groups can be oxidized to aldehydes or carboxylic acids, or reduced to primary alcohols.

    Condensation Reactions: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Condensation: Esters or amides.

Scientific Research Applications

3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl groups and the sulfamoyl moiety can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethylsulfamoyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of a bromine atom.

    N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Contains a thiazole ring and a chloro substituent.

Uniqueness

3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid is unique due to the combination of its bromine atom and the bis(hydroxyethyl)sulfamoyl group, which confer specific reactivity and potential biological activity not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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